デズレメラファキシンフマル酸塩

概要

説明

デスベンラファキシンフマル酸塩は、ベンラファキシンの主要な活性代謝物の合成形態です。 。デスベンラファキシンフマル酸塩は、セロトニンとノルエピネフリンの再取り込みを阻害する能力で知られており、それにより脳内のこれらの神経伝達物質のレベルを高め、気分と感情の安定性を改善します 。

科学的研究の応用

Overview and Mechanism of Action

Desvenlafaxine is the active metabolite of venlafaxine and is structurally similar, featuring a dual mechanism that inhibits the reuptake of both serotonin and norepinephrine. It is known for being more selective for serotonin compared to norepinephrine, with a reported tenfold greater affinity for serotonin receptors . This unique action profile contributes to its therapeutic effects in mood regulation and emotional stability.

Approved Indications

Major Depressive Disorder (MDD) :

Desvenlafaxine fumarate is FDA-approved for the treatment of MDD in adults. Clinical trials have demonstrated its efficacy at doses ranging from 50 mg to 400 mg per day, with 50 mg being the minimum effective dose . The drug has shown significant improvement in depressive symptoms compared to placebo, establishing its role as a first-line treatment option.

Off-Label Uses :

- Menopausal Symptoms : Desvenlafaxine is used off-label for managing vasomotor symptoms associated with menopause, particularly in women who cannot take estrogen .

- Generalized Anxiety Disorder (GAD) : Preliminary studies suggest potential benefits in treating anxiety symptoms, although more research is needed to establish definitive efficacy .

- Chronic Pain Management : There is evidence supporting its use in alleviating pain associated with fibromyalgia and neuropathic pain conditions due to its dual action on serotonin and norepinephrine pathways .

Pharmacokinetics

Desvenlafaxine fumarate exhibits favorable pharmacokinetic properties:

- Bioavailability : It has a bioavailability of approximately 80%, with peak plasma concentrations achieved within 6-8 hours post-administration .

- Half-Life : The mean terminal half-life is about 10-11 hours, allowing for once-daily dosing which enhances patient adherence .

- Metabolism : Unlike many antidepressants, desvenlafaxine has minimal interaction with cytochrome P450 enzymes, reducing the risk of drug-drug interactions. Approximately 45% of the drug is excreted unchanged in urine, necessitating caution in patients with renal impairment .

Clinical Efficacy and Safety

Clinical trials have consistently shown that desvenlafaxine effectively reduces depressive symptoms. A meta-analysis indicated that doses above 50 mg did not provide additional therapeutic benefits but increased the risk of side effects . Common adverse effects include nausea, dry mouth, dizziness, and increased blood pressure.

Case Studies

- Study on Efficacy in MDD : A randomized controlled trial involving adult outpatients demonstrated significant symptom reduction with desvenlafaxine compared to placebo over an 8-week period .

- Menopausal Symptom Management : In a cohort study, desvenlafaxine significantly reduced hot flash frequency and severity in postmenopausal women compared to baseline measurements .

作用機序

生化学分析

Biochemical Properties

Desvenlafaxine fumarate interacts with several enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor at serotonin and norepinephrine transporters . It blocks the neuronal reuptake of noradrenaline, serotonin, and to a lesser extent, dopamine by blocking serotonin and noradrenaline transporters .

Cellular Effects

Desvenlafaxine fumarate has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of natural chemicals called serotonin and norepinephrine in the brain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Desvenlafaxine fumarate is related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Desvenlafaxine fumarate vary with different dosages in animal models

Metabolic Pathways

Desvenlafaxine fumarate is involved in several metabolic pathways. It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine fumarate .

準備方法

合成ルートと反応条件

デスベンラファキシンフマル酸塩は、ベンラファキシンの脱メチル化により合成できます。 。このプロセスには、トリイソブチルアルミニウム(TIBA)やジイソブチルアルミニウムヒドリド(DIBAL)などのアルキルアルミニウムまたはアルキルアルミニウムヒドリド化合物が使用され、フェノール部分の脱メチル化を実現します 。反応条件には、通常、塩化アルミニウム(AlCl3)や三臭化ホウ素(BBr3)などのルイス酸を含む酸や塩基が用いられます 。

工業生産方法

工業的には、デスベンラファキシンフマル酸塩は、フマル酸二ナトリウムの水溶液をデスベンラファキシン塩酸塩の水溶液に加えることにより調製されます 。このプロセスにより、デスベンラファキシンフマル酸塩が生成され、その後精製されて徐放性錠剤に製剤化されます 。

化学反応の分析

反応の種類

デスベンラファキシンフマル酸塩は、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて様々な代謝物を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

デスベンラファキシンフマル酸塩の反応で用いられる一般的な試薬には、酸化剤、還元剤、様々な酸と塩基が含まれます。反応条件は、目的の生成物と実施される特定の反応によって異なります 。

生成される主要な生成物

デスベンラファキシンフマル酸塩の反応から生成される主要な生成物には、その代謝物と、化合物の基本構造を保持する様々な誘導体があります 。

科学研究への応用

デスベンラファキシンフマル酸塩は、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

類似化合物

ベンラファキシン: デスベンラファキシン{__svg_loss__}の母体化合物であり、SNRIとしても、主要なうつ病の治療に使用されます.

デュロキセチン: うつ病、不安症、疼痛障害の治療に使用されるもう1つのSNRIです.

独自性

デスベンラファキシンフマル酸塩は、ベンラファキシンの主要な活性代謝物であり、同様の薬理学的プロファイルを持っていますが、異なる代謝経路のため、薬物相互作用が少ないという点でユニークです {__svg_loss__}。ベンラファキシンはCYP2D6酵素を介した代謝に依存するのに対し、デスベンラファキシンは主にUGTによって抱合されるため、CYP2D6経路に影響を与える他の薬物との相互作用を起こしにくいのです {__svg_loss__}。

生物活性

Desvenlafaxine fumarate is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). This compound is the active metabolite of venlafaxine and is known for its efficacy, safety, and tolerability. This article delves into the biological activity of desvenlafaxine fumarate, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. It exhibits a significantly higher affinity for serotonin transporters compared to norepinephrine transporters, with a ratio of approximately 10:1. The compound has minimal effects on dopamine transporters, making it less likely to influence dopaminergic pathways significantly. Importantly, desvenlafaxine does not inhibit monoamine oxidase (MAO) or exhibit significant activity against various ion channels or adrenergic receptors in vitro .

Pharmacokinetics

The pharmacokinetic profile of desvenlafaxine fumarate is characterized by:

- Absorption : The absolute oral bioavailability is approximately 80%. Peak plasma concentrations occur around 6 hours post-administration.

- Metabolism : Primarily metabolized through conjugation via UGT isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) and to a lesser extent by CYP3A4-mediated oxidative metabolism.

- Elimination : The mean elimination half-life is about 9-10 hours. Approximately 45% of desvenlafaxine is excreted unchanged in urine within 72 hours post-dose .

Clinical Efficacy

Desvenlafaxine has been evaluated in multiple clinical trials for its efficacy in treating MDD. A summary of key studies is presented below:

Case Studies

Several case studies have illustrated the clinical application and outcomes associated with desvenlafaxine fumarate:

-

Case Study on Treatment-Resistant Depression :

- A patient with treatment-resistant depression showed significant improvement after switching from venlafaxine to desvenlafaxine at a dose of 100 mg/d. The patient reported a decrease in depressive symptoms as measured by the MADRS scale.

-

Long-term Efficacy :

- In a long-term follow-up study involving patients treated with desvenlafaxine for over six months, a sustained reduction in depressive symptoms was observed, with many patients achieving remission as defined by HDRS scores.

- Adverse Effects :

特性

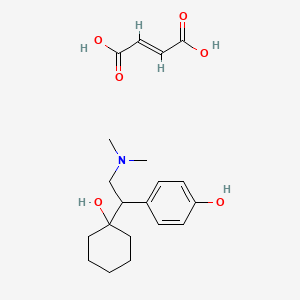

IUPAC Name |

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTJDJZCPOSWSC-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027852 | |

| Record name | Desvenlafaxine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93414-04-1 | |

| Record name | Desvenlafaxine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESVENLAFAXINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。